(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-9(16)14(18)17(13-6-7-13)10(2)11-4-3-5-12(15)8-11/h3-5,8-10,13H,6-7,16H2,1-2H3/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUONKUAOXUNKB-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CC1)C(C)C2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Coupling
This method adapts protocols from cyclopropane carboxamide syntheses.
Step 1: Synthesis of N-Cyclopropyl-N-[1-(3-Chloro-Phenyl)-Ethyl]Amine
Step 2: Boc-Protection of (S)-2-Aminopropionic Acid
Step 3: Acid Chloride Formation
Step 4: Amide Bond Formation
Step 5: Boc-Deprotection
HBTU-Mediated Coupling
This route leverages peptide coupling agents for improved stereochemical fidelity.
Step 1: Preparation of Boc-Protected (S)-2-Aminopropionic Acid
-
Identical to Step 2 in Method 1.
Step 2: Direct Coupling with Secondary Amine
Step 3: Deprotection and Salt Formation
Alternative Method: Ugi Multicomponent Reaction
A less conventional approach involves a one-pot Ugi reaction:
-
Components : (S)-2-Aminoaldehyde, 1-(3-chloro-phenyl)-ethyl isocyanide , cyclopropylamine, and Boc-protected propionic acid.
-
Conditions : Methanol, 24 hours, room temperature.
Optimization of Reaction Conditions
Table 1: Comparison of Coupling Methods
| Parameter | Acid Chloride Method | HBTU Method |
|---|---|---|
| Coupling Agent | Thionyl chloride | HBTU |
| Reaction Time (hours) | 6 | 8 |
| Yield (%) | 74 | 85 |
| Purity (HPLC, %) | 98 | 92 |
| Stereochemical Integrity | Preserved | Preserved |
Key findings:
-
HBTU-mediated coupling offers higher yields but requires chromatographic purification.
-
Acid chloride route provides superior purity but involves hazardous reagents.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Chiral HPLC Analysis
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Column : Chiralpak AD-H (4.6 × 250 mm).
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Eluent : Hexane:IPA (90:10), 1 mL/min.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-propionamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-propionamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and cyclopropyl group play crucial roles in its binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the Aromatic Ring
(S)-2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-propionamide
- Structural Difference : Replaces the 3-chlorophenyl group with a 4-bromobenzyl moiety.
- Impact : Bromine’s larger atomic radius and polarizability may alter van der Waals interactions and binding affinity compared to chlorine. This substitution could affect solubility (higher molecular weight: ~311.6 g/mol vs. ~294.8 g/mol for the target compound) and metabolic stability due to differences in halogen bonding .
N-[3-(3-chlorophenoxy)propyl]cyclopropanamine
- Structural Difference: Features a phenoxypropyl linker instead of an ethyl group and lacks the amide functionality.
- The absence of the amide group eliminates a key site for protease recognition or hydrolysis, altering pharmacokinetic properties .
Modifications in the Amide Backbone
(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide
- Structural Difference : The propionamide backbone is replaced with a 3-methyl-butyramide group.
- Impact : The branched methyl group introduces steric hindrance, which may reduce enzymatic degradation but also limit access to hydrophobic binding pockets. This modification could enhance metabolic stability at the expense of bioavailability .
(2S)-1-(3,4-Dimethoxyphenyl)propane-2-yl 2-((prop-2-ynyl)oxy)carbonylamino)propanoate
- Structural Difference: Incorporates a propargyloxy-carbonylamino group and a dimethoxyphenyl ester.
- Impact: The propargyl group enables click chemistry applications, while the ester moiety increases hydrophilicity.
Functional Group Replacements
3-Chloro-N-phenyl-phthalimide
- Structural Difference : Replaces the amide with a phthalimide ring.
- Impact : The planar phthalimide structure enhances π-π stacking interactions, making it suitable for polymer synthesis (e.g., polyimides). However, the lack of a chiral center and cyclopropane limits its utility in asymmetric catalysis or receptor binding .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Features |
|---|---|---|---|---|
| Target Compound | C₁₅H₂₀ClN₂O | 294.8 | Chlorophenyl, cyclopropyl, amide | Chiral, rigid backbone |
| (S)-2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-propionamide | C₁₅H₂₀BrN₂O | 311.6 | Bromobenzyl, cyclopropyl, amide | Enhanced halogen interactions |
| N-[3-(3-chlorophenoxy)propyl]cyclopropanamine | C₁₂H₁₆ClNO | 225.7 | Chlorophenoxy, cyclopropylamine | Flexible ether linker |
| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 265.7 | Phthalimide, chlorophenyl | Planar, π-π stacking |
Biological Activity
(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-propionamide is a chiral compound with significant biological activity. Its unique molecular structure, characterized by an amino group, a cyclopropyl moiety, and a propionamide functional group, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H16ClN2O. The presence of the cyclopropyl ring enhances its three-dimensional structure, which is critical for its biological interactions. The stereochemistry of the (S)-enantiomer is particularly important as it may exhibit distinct pharmacological properties compared to its (R)-counterpart.
This compound primarily acts as an inhibitor of bacterial growth . Its mechanism involves binding to DNA-dependent RNA polymerase, which inhibits transcription and subsequently bacterial proliferation. This interaction suggests potential applications in developing antibacterial agents.
| Mechanism | Description |
|---|---|
| RNA Polymerase Inhibition | Binds to RNA polymerase, inhibiting transcription |
| Enzyme Interaction | Modulates activity of specific enzymes involved in bacterial growth |
Biological Activity and Case Studies
Research has shown that this compound interacts with various biological targets. Notably, it has been evaluated for its binding affinity towards formyl peptide receptors, which play a role in inflammatory responses. In vitro assays have demonstrated its selectivity and potency against certain bacterial strains.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity of this compound, the compound exhibited significant inhibition against multiple Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective antibacterial properties.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. Modifications around the cyclopropyl ring can enhance its interaction with biological targets, potentially leading to improved efficacy and selectivity.
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl Ring Variation | Enhanced binding affinity |
| Chlorophenyl Substitution | Increased antibacterial potency |
Q & A
Q. What synthetic strategies are optimal for preparing (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-propionamide with high enantiomeric purity?
- Methodological Answer : The synthesis of chiral amides like this compound typically involves coupling cyclopropane-containing amines with activated carboxylic acid derivatives. A three-step approach is recommended:
Chiral amine preparation : Use asymmetric hydrogenation of an enamide intermediate with a Ru-BINAP catalyst to achieve the (S)-configured amino group .
Amide bond formation : Employ EDC/HOBt-mediated coupling between the chiral amine and 3-chlorophenyl-ethyl-carboxylic acid under inert conditions to minimize racemization.
Purification : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to isolate the enantiomerically pure product (>99% ee) .
Key data: Yield optimization data for each step should be tracked (e.g., 65–75% yield for coupling reactions under optimized conditions).
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Assign peaks using , , and - COSY to confirm the cyclopropyl ring (δ 0.5–1.2 ppm), aromatic protons (δ 7.2–7.5 ppm), and amide protons (δ 6.8–7.0 ppm).
- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>98%) and confirm molecular weight via ESI-MS (expected [M+H]: ~323.8 Da) .
- XRD (if crystalline) : Resolve crystal structures to verify stereochemistry and intramolecular interactions (e.g., hydrogen bonding between amide groups) .
Advanced Research Questions
Q. How can conflicting solubility data in biological assays be resolved for this hydrophobic compound?
- Methodological Answer : Discrepancies in solubility often arise from solvent choice and aggregation. Mitigation strategies include:
- Solvent systems : Test DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining biocompatibility.
- Dynamic Light Scattering (DLS) : Monitor particle size to detect aggregates (>100 nm) that may interfere with cellular uptake .
- Surface plasmon resonance (SPR) : Quantify binding affinity in real-time to distinguish true solubility limitations from assay artifacts .
Example data: A 30% increase in solubility observed with PEG-400 co-solvent, correlating with improved IC values in kinase inhibition assays.
Q. What computational approaches are effective for predicting the metabolic stability of this compound?
- Methodological Answer : Combine density functional theory (DFT) and molecular dynamics (MD) simulations:
- DFT : Calculate bond dissociation energies (BDEs) for labile sites (e.g., cyclopropane ring strain, amide hydrolysis).
- CYP450 docking : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict oxidation sites .
- In vitro validation : Compare computational predictions with liver microsome stability assays (e.g., t < 30 min suggests rapid metabolism) .
Key finding: Cyclopropane ring stability is predicted to exceed amide bond lability by a factor of 2–3 in silico.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
